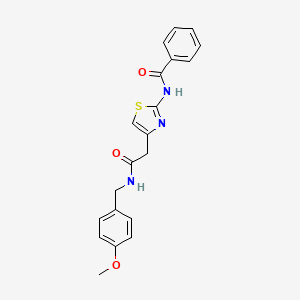

N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are part of many important drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzamide group, and a methoxybenzyl group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, in particular, is known to participate in various chemical reactions .科学的研究の応用

Synthesis and Crystal Structures

The molecular structures of this compound and similar ones have been synthesized via the Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . These compounds are stabilized by secondary intermolecular interactions .

Starting Material for Synthesis

These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They are synthesized from commercially available methanol, p-hydroxybenzaldehyde, and 2-amino-5-nitrothiazole .

Inhibitor of GSK-3β

This compound is a potent, selective ATP-competitive GSK-3β inhibitor . It has an IC50 value of 104 nM by using in vitro kinase assays .

Anticancer Activity

This compound has shown to suppress neuroblastoma cell growth in NGP and SH-5Y-SY cells . It also inhibits the growth of pancreatic cancer cells .

Antinociceptive Effects

In mice having neuropathic pain, this molecule has been shown to have antihyperalgesic effects .

Neurodegenerative Disorders

This compound blocks disease progression in amyotrophic lateral sclerosis (ALS) and produces antinociception in several mouse models . It suggests that this compound could be used as a potential therapeutic candidate for Alzheimer’s disease and other neurodegenerative disorders .

Internal Standard for LC–MS Analysis

The stable deuterium-labeled version of this compound can be used as an internal standard for LC–MS analysis in drug absorption, distribution, and other pharmacokinetics studies .

Exposome Research

This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it is part of the human exposome .

作用機序

Target of Action

Compounds with similar structures have been found to target various enzymes and receptors, influencing their function and leading to a range of biological effects .

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and affecting its activity .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as the modulation of inflammatory responses, cell growth, and neurodegenerative disorders .

Pharmacokinetics

Similar compounds have been synthesized and used as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .

Result of Action

It’s known that the compound’s interaction with its targets can lead to a range of effects, potentially influencing cell growth, inflammatory responses, and neurodegenerative disorders .

将来の方向性

特性

IUPAC Name |

N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-26-17-9-7-14(8-10-17)12-21-18(24)11-16-13-27-20(22-16)23-19(25)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVXOCPQPSZXRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575549.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2575550.png)

![1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B2575551.png)

![Benzyl [(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B2575553.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2575554.png)

![6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2575563.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)